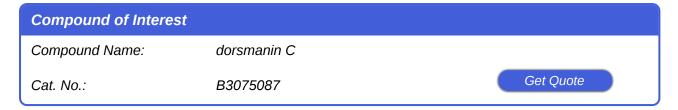


Unraveling the Molecular Architecture of Dorsomorphin (Compound C): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Dorsomorphin, also widely known as Compound C, has emerged as a pivotal small molecule tool in cellular biology and a lead compound in drug discovery.[1] Its significance stems from its potent and reversible inhibition of two key signaling hubs: the AMP-activated protein kinase (AMPK) and the bone morphogenetic protein (BMP) type I receptors.[2][3] This dual activity has made it an invaluable probe for dissecting a multitude of cellular processes, from metabolic regulation and autophagy to cell differentiation and developmental biology. This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Dorsomorphin, detailing its chemical properties, the experimental methodologies used for its characterization, and its impact on critical signaling pathways.

Chemical Identity and Properties

Dorsomorphin is a pyrazolo[1,5-a]pyrimidine derivative with the systematic IUPAC name 6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine.[4] Its chemical structure was first reported in a 2008 study in Nature Chemical Biology by Yu et al., where it was identified through a high-throughput screen in zebrafish embryos for compounds that disrupt dorsoventral axis formation.[5]



The core of the molecule is a bicyclic pyrazolo[1,5-a]pyrimidine scaffold. This core is substituted at the 3-position with a pyridine-4-yl group and at the 6-position with a phenyl group, which is further functionalized at the para-position with a 2-(piperidin-1-yl)ethoxy side chain.[4]

Table 1: Physicochemical Properties of Dorsomorphin

Property	Value	Reference(s)
Molecular Formula	C24H25N5O	[4]
Molecular Weight	399.5 g/mol	[4]
CAS Number	866405-64-3	[2]
Appearance	Light yellow solid	[6]
Solubility	Soluble in DMSO	[6]
Synonyms	Compound C, BML-275	[6]

Structure Elucidation: A Methodological Overview

The definitive determination of Dorsomorphin's chemical structure relied on a combination of spectroscopic techniques and chemical synthesis. While the original publication by Yu et al. (2008) does not provide detailed tabulated spectral data, the methods employed are standard in the field of organic chemistry for structure elucidation.

Experimental Protocols

1. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core:

The synthesis of the core scaffold of Dorsomorphin and its analogs has been described in the literature. A general approach involves the condensation of a 1,3-dicarbonyl compound with an aminopyrazole derivative. For instance, a synthetic route to the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a substituted malonaldehyde with 3-amino-4-cyanopyrazole, followed by further chemical modifications.

2. Spectroscopic Analysis:



- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental techniques for determining the carbon-hydrogen framework of a molecule.
 - ¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For Dorsomorphin, one would expect to see distinct signals for the aromatic protons on the pyridine and phenyl rings, the methylene protons of the ethoxy chain and the piperidine ring, and the protons on the pyrazolopyrimidine core.
 - o 13C NMR: This method identifies the different types of carbon atoms in the molecule. The spectrum of Dorsomorphin would show characteristic peaks for the aromatic carbons, the aliphatic carbons of the piperidine and ethoxy groups, and the carbons of the heterocyclic core.
 - 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the overall structure.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₂₄H₂₅N₅O) by providing a highly accurate mass measurement.
- High-Performance Liquid Chromatography (HPLC): HPLC is a chromatographic technique used to assess the purity of the synthesized compound. A pure sample of Dorsomorphin would show a single major peak in the chromatogram.

Note: Detailed, tabulated NMR and mass spectrometry data from the original structure elucidation of Dorsomorphin are not readily available in the primary literature. The characterization is typically confirmed by comparing the data of the synthesized compound with that of a known standard.

Key Signaling Pathways Modulated by Dorsomorphin

Dorsomorphin's biological effects are primarily attributed to its inhibition of the AMPK and BMP signaling pathways.



AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. It is activated during periods of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes and inhibiting anabolic pathways. Dorsomorphin acts as an ATP-competitive inhibitor of AMPK, with a reported Ki value of 109 nM.[7]

Figure 1: Dorsomorphin's inhibition of the AMPK signaling pathway.

BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in embryonic development, tissue homeostasis, and bone formation. They signal through a complex of type I and type II serine/threonine kinase receptors. Dorsomorphin selectively inhibits the BMP type I receptors ALK2, ALK3, and ALK6, thereby blocking the downstream phosphorylation of SMAD proteins (SMAD1/5/8) and subsequent gene transcription.[2][5]

Figure 2: Dorsomorphin's inhibition of the BMP signaling pathway.

Experimental Workflow for Structure Elucidation

The general workflow for the chemical structure elucidation of a novel small molecule like Dorsomorphin follows a logical progression from synthesis to comprehensive characterization.

Figure 3: General experimental workflow for chemical structure elucidation.

Conclusion

The elucidation of Dorsomorphin's chemical structure has been instrumental in advancing our understanding of fundamental cellular processes. Its well-defined pyrazolo[1,5-a]pyrimidine core and its specific substitutions give rise to its potent inhibitory effects on AMPK and BMP signaling. While the originally published detailed analytical data for its structure determination is not extensively tabulated, the application of standard and robust analytical techniques such as NMR and mass spectrometry, in conjunction with chemical synthesis, has unequivocally established its molecular architecture. Dorsomorphin continues to be a cornerstone for researchers and a valuable scaffold for the development of more selective and potent inhibitors for therapeutic applications.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. dorsomorphin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor | Springer Nature Experiments [experiments.springernature.com]
- 7. Dorsomorphin | C24H25N5O | CID 11524144 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Dorsomorphin (Compound C): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3075087#dorsmanin-c-chemical-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com